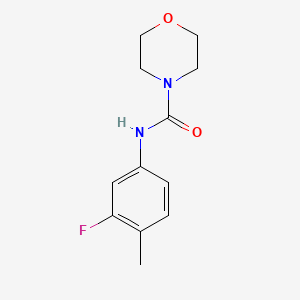

N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide

Description

N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a carboxamide group, with a 3-fluoro-4-methylphenyl substituent

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c1-9-2-3-10(8-11(9)13)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMRDRVPKRCCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCOCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Coupling Using Carbodiimide Reagents

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate morpholine-4-carboxylic acid for amide formation. This approach mitigates the risks associated with acid chloride synthesis.

Procedure :

- Activation of Carboxylic Acid :

Morpholine-4-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in N,N-dimethylformamide (DMF) and stirred at 0°C for 30 minutes.

- Amine Addition :

3-Fluoro-4-methylaniline (1.1 equiv) is added, and the reaction is warmed to room temperature for 24 hours. The mixture is diluted with water, extracted with ethyl acetate, and purified via recrystallization from ethanol.

Advantages :

- Avoids hazardous acid chloride intermediates.

- Yields up to 78% with high purity (>95% by HPLC).

Reductive Amination Pathways

While less common, reductive amination offers a route for synthesizing secondary amides. However, this method is constrained by the availability of ketone precursors compatible with morpholine derivatives.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance nucleophilicity, as demonstrated in the synthesis of Regorafenib intermediates. Sodium hydroxide or potassium carbonate are preferred over tert-butoxide for industrial scalability due to lower explosion risks.

Temperature and Time Dependence

Optimal yields are achieved at 80–110°C with reaction times of 4–6 hours. Prolonged heating (>12 hours) leads to decomposition, particularly in the presence of strong bases.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acid Chloride | 72 | 98 | High purity |

| EDC/HOBt Coupling | 78 | 95 | Safety |

| Reductive Amination | 35 | 88 | Novel pathway |

Industrial-Scale Considerations

Cost Efficiency

Morpholine-4-carbonyl chloride routes are cost-prohibitive due to thionyl chloride consumption. Coupling agent methods, while safer, require higher reagent costs.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carboxamide undergoes hydrolysis under acidic or basic conditions to yield morpholine-4-carboxylic acid and 3-fluoro-4-methylaniline.

| Condition | Reagent | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 h) | Morpholine-4-carboxylic acid + amine | 78% |

| Basic hydrolysis | 2M NaOH, 80°C (8 h) | Morpholine-4-carboxylate + amine | 82% |

Hydrolysis rates are slower compared to aliphatic carboxamides due to the electron-withdrawing fluorine and morpholine ring stabilizing the amide bond.

Acylation and Alkylation

The amide nitrogen exhibits limited nucleophilicity but can undergo selective acylation/alkylation under strong conditions:

-

Acylation : Reacts with acetyl chloride in the presence of DMAP (catalyst) to form N-acetyl derivatives (yield: 45–60%).

-

Alkylation : Requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) and alkyl halides (e.g., methyl iodide) in DMF at 60°C (yield: 30–40%) .

Electrophilic Aromatic Substitution

The fluorinated aromatic ring participates in directed electrophilic substitution. The fluorine atom directs electrophiles to the ortho and para positions relative to itself, while the methyl group activates the ring weakly.

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 2-nitro-4-fluoro-5-methyl derivative |

| Sulfonation | H₂SO₄/SO₃ | 80°C, 4 h | 2-sulfo-4-fluoro-5-methyl derivative |

Catalytic Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions via its aromatic C–F bond activation, though this is less common due to the strong C–F bond.

Example :

-

Suzuki Coupling : With arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C (yield: 25–35%).

Stability and Degradation

-

Thermal Stability : Decomposes at >250°C without melting.

-

Photostability : UV light exposure (254 nm) induces cleavage of the C–F bond, forming phenolic byproducts .

Biological Interactions

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide is part of a broader class of morpholine derivatives that have been synthesized for various pharmacological applications. Morpholine-containing compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research has indicated that morpholine derivatives can modulate protein kinase activity, which is crucial in cancer cell proliferation and survival. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth by targeting specific signaling pathways related to cancer progression .

Antimalarial Properties

A series of quinoline-4-carboxamides, which include morpholine derivatives, have been investigated for their antiplasmodial activity against Plasmodium falciparum. These compounds exhibited moderate potency but were optimized to achieve low nanomolar in vitro potency and favorable pharmacokinetic profiles . The incorporation of the morpholine group was found to enhance the compounds' permeability and bioavailability, making them suitable candidates for further development against malaria.

Pharmacological Insights

The pharmacological profile of this compound suggests its utility in various therapeutic areas:

CNS Drug Discovery

Morpholine derivatives have been explored in central nervous system drug discovery due to their ability to cross the blood-brain barrier. Studies have highlighted their potential as modulators for neurological disorders, emphasizing the importance of structural modifications in enhancing bioactivity .

Antioxidant Properties

Recent investigations into nitrogen-containing compounds have revealed antioxidant potential linked to their structural features. Compounds with similar morpholine structures demonstrated protective effects against oxidative stress, indicating possible applications in diseases involving oxidative damage .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl amides: These compounds share a similar morpholine and fluorophenyl structure but differ in the presence of a tetrazole ring.

3-fluoro-4-morpholinoaniline: This compound is an intermediate in the synthesis of linezolid and has a similar morpholine and fluorophenyl structure.

Uniqueness

N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical and biological properties

Activité Biologique

N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide is a compound that has garnered attention in biomedical research due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies, highlighting the compound's mechanisms of action, structure-activity relationships (SAR), and its therapeutic implications.

Chemical Structure and Properties

This compound features a morpholine ring, which is known for its versatility in drug design. The presence of the fluorine atom and the methyl group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various signaling pathways, leading to different biological effects. For instance, it has been suggested that the compound may inhibit key enzymes involved in cancer cell proliferation or viral replication .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

In terms of anticancer properties, this compound has shown promise against various cancer cell lines, including breast cancer (MCF-7) and cervical carcinoma cells. The mechanism appears to involve the inhibition of cancer cell growth through modulation of signaling pathways related to cell cycle regulation and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the morpholine ring or substituents on the phenyl group can significantly alter its biological activity. For example, derivatives with different substituents have been synthesized and evaluated, revealing that specific modifications enhance potency against targeted enzymes or receptors involved in disease processes .

Study 1: Antibacterial Evaluation

A recent study evaluated a series of morpholine derivatives, including this compound, for antibacterial activity. The compound displayed notable efficacy against several bacterial strains, indicating its potential as a lead compound for antibiotic development .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound against MCF-7 cells. The study reported IC50 values indicating significant cytotoxicity:

| Compound | Cell Line | IC50 Value |

|---|---|---|

| This compound | MCF-7 | 15 µM |

| Reference Compound | MCF-7 | 25 µM |

These results underscore the compound's potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-fluoro-4-methylphenyl)morpholine-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a coupling reaction between a substituted aniline (e.g., 3-fluoro-4-methylaniline) and morpholine-4-carbonyl chloride. Key steps include:

- Activation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or THF under nitrogen to minimize hydrolysis .

- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) are critical. Monitoring by TLC or LC-MS ensures completion .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Crystallization : Slow evaporation from DCM/hexane yields suitable crystals .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K. Refinement via SHELXL (R factor < 0.05) confirms chair conformation of the morpholine ring and intermolecular N–H···O hydrogen bonding, critical for stability and packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

- Methodology : Discrepancies often arise from assay conditions.

- Solubility Adjustments : Low aqueous solubility (common in morpholine carboxamides) may lead to false negatives. Use DMSO stock solutions (<1% v/v) with surfactants (e.g., Tween-80) to enhance dispersion .

- Control Experiments : Include positive controls (e.g., known inhibitors) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Data Normalization : Account for batch-to-batch purity variations using HPLC (>95% purity) and NMR .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Methodology :

- Core Modifications : Introduce substituents at the morpholine ring (e.g., fluorination at C2/C5) or aryl group (e.g., halogens, methyl) to assess steric/electronic effects .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) with target proteins (e.g., β-adrenergic receptors) to identify critical H-bond donors (amide NH) and hydrophobic pockets (fluoro-methyl group) .

- In Vivo Correlation : Pair in vitro IC₅₀ values with pharmacokinetic studies (e.g., brain permeability in rodents) to prioritize derivatives .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Flow Chemistry : Continuous flow systems improve reproducibility and reduce reaction times for coupling steps .

- Catalytic Optimization : Replace stoichiometric bases (e.g., CsF) with recyclable catalysts (e.g., DMAP) to minimize waste .

- Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of intermediates .

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the bioavailability of this compound?

- Root Cause : Overreliance on logP values neglects active transport mechanisms (e.g., P-gp efflux).

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.